molecular formula C25H24N4O3S2 B2901147 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941869-48-3

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2901147
CAS No.: 941869-48-3
M. Wt: 492.61
InChI Key: FXWDLLBQTRDICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position, a pyridin-4-ylmethyl group, and a pyrrolidin-1-ylsulfonyl moiety on the benzamide ring.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-18-5-4-6-22-23(18)27-25(33-22)29(17-19-11-13-26-14-12-19)24(30)20-7-9-21(10-8-20)34(31,32)28-15-2-3-16-28/h4-14H,2-3,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWDLLBQTRDICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 326.39 g/mol

This compound features a thiazole moiety, which is known for its diverse biological activities, particularly in anticancer and antimicrobial domains.

Research suggests that compounds containing thiazole and sulfonamide groups exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit enzymes such as heparanase, which plays a crucial role in cancer metastasis and angiogenesis .
  • Antitumor Activity : The compound's structure suggests potential interactions with cellular targets involved in cell proliferation and apoptosis. Thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible mechanism through the induction of apoptosis .
  • Antimicrobial Properties : The presence of the pyridine and thiazole rings may enhance the compound's ability to disrupt bacterial cell walls or inhibit bacterial growth, making it a candidate for further exploration as an antibacterial agent .

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of similar thiazole derivatives, providing insight into the expected efficacy of this compound.

Compound Activity IC50 (µM) Reference
Thiazole AHeparanase Inhibition0.23
Thiazole BCytotoxicity (A431 cells)1.98
Thiazole CAntibacterial (S. epidermidis)31.25

Case Study 1: Antitumor Activity

A study evaluated the effects of various thiazole derivatives on tumor cell lines, revealing that compounds with similar structural features to this compound exhibited significant cytotoxicity against A431 cells with IC50 values less than that of doxorubicin, a standard chemotherapeutic agent. This suggests a promising pathway for further development in oncology applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives against a range of bacterial strains. The results indicated that certain compounds demonstrated comparable efficacy to established antibiotics, highlighting their potential use in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methyl vs. Fluoro Benzo[d]thiazole Derivatives

A closely related analog, N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (), differs only in the substitution at the 4-position of the benzo[d]thiazole ring (fluoro vs. methyl). Key comparisons include:

Property Target Compound (Methyl Substituent) Fluorinated Analog ()
Substituent 4-methyl 4-fluoro
Electronic Effects Electron-donating (CH₃) Electron-withdrawing (F)
Lipophilicity Higher (logP likely increased) Lower (polar F group)
Synthetic Route Not detailed in evidence Likely similar (SNAr or coupling)

The methyl group may enhance membrane permeability, while the fluorine could improve metabolic stability or binding affinity to target proteins. Such substitutions are critical in optimizing pharmacokinetic profiles .

Heterocyclic Core Variations

Imidazole-Bipyridine Derivatives (): The compound N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine shares a pyridine moiety but replaces the benzo[d]thiazole with an imidazole-bipyridine system. Imidazole derivatives are known for broad pharmacological activities, including anticancer and antimicrobial effects . In contrast, the benzo[d]thiazole core in the target compound may confer distinct binding interactions, such as enhanced π-stacking or hydrogen bonding due to the sulfur atom .

Pyrimidine-Thiazole Hybrids (): The pyrimidine-thiazole derivative 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide highlights the role of pyrimidine in modulating kinase inhibition. The target compound’s pyrrolidin-1-ylsulfonyl group may instead target sulfonamide-binding enzymes (e.g., carbonic anhydrases) .

Spectroscopic Confirmation :

  • IR spectra of related triazole derivatives () confirm the absence of C=O (1663–1682 cm⁻¹) after cyclization, a feature critical for verifying the target compound’s benzamide structure .
  • ¹H-NMR would distinguish between N-methyl and pyridin-4-ylmethyl protons, while ¹³C-NMR could confirm the pyrrolidin-1-ylsulfonyl group’s quaternary carbon .

Data Tables for Key Comparisons

Table 1: Structural Comparison with Analogous Compounds
Compound Name Core Heterocycle Key Substituents Potential Targets
Target Compound Benzo[d]thiazole 4-methyl, pyridin-4-ylmethyl, pyrrolidine Enzymes (sulfonamide-binding)
N-(4-fluorobenzo[d]thiazol-2-yl)-... () Benzo[d]thiazole 4-fluoro Improved metabolic stability
N-[4-(1-Methylimidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine () Imidazole-bipyridine 4-phenylenediamine Kinases, DNA intercalation
4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-... () Pyrimidine-thiazole Fluoro, methylphenyl Kinase inhibition

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:
Optimization involves:

  • Stepwise monitoring : Use thin-layer chromatography (TLC) at each stage to track reaction progress and identify intermediates. Adjust reaction times based on TLC results .
  • Temperature/pH control : Maintain inert atmospheres (N₂/Ar) during benzylation and sulfonylation steps to prevent oxidation. Optimal temperatures range from 60–80°C for coupling reactions .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate high-purity product (>95%) .

Basic: What analytical techniques are standard for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR validate substituent positions (e.g., pyrrolidine-sulfonyl group at δ 2.8–3.2 ppm for protons, 45–50 ppm for carbons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 496.58) .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How can contradictory biological activity data between in vitro and in vivo assays be resolved?

Methodological Answer:

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability issues .
  • Dose-response studies : Adjust dosing regimens in animal models to account for rapid clearance observed in compounds with sulfonamide groups .
  • Mechanistic validation : Use target-specific assays (e.g., enzyme inhibition or receptor binding) to confirm whether discrepancies arise from off-target effects .

Advanced: What computational strategies are effective for predicting target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or VEGFR). Focus on hydrogen bonding between the pyridinylmethyl group and catalytic residues .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and identify critical residues for mutagenesis validation .
  • QSAR modeling : Train models using datasets of benzothiazole derivatives to predict activity against cancer cell lines (e.g., IC₅₀ correlations) .

Basic: What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution assays against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values compared to sulfamethoxazole controls .
  • Anticancer : MTT assays on HeLa or MCF-7 cells, using 48–72 hr exposure periods. IC₅₀ values <10 µM suggest therapeutic potential .
  • Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages, with dexamethasone as a positive control .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituted benzothiazoles (e.g., 5-fluoro or 6-methyl variants) to assess impact on kinase inhibition .
  • Functional group replacement : Replace pyrrolidine-sulfonyl with piperidine- or morpholine-sulfonyl groups to evaluate solubility and potency trade-offs .
  • Bioisosteric swaps : Substitute pyridinylmethyl with thiazole or imidazole moieties to probe steric/electronic effects on target binding .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-term : Store at –20°C in amber vials under argon to prevent hydrolysis of the sulfonamide group .
  • Long-term : Lyophilize and store at –80°C with desiccants (e.g., silica gel). Confirm stability via HPLC every 6 months .

Advanced: How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) to detect rotational barriers in the benzamide group causing peak broadening .
  • 2D NMR : HSQC and HMBC experiments to assign overlapping signals (e.g., pyrrolidine CH₂ vs. pyridinyl CH) .
  • Crystallography : Obtain single-crystal X-ray data to resolve ambiguous NOESY correlations .

Advanced: What experimental approaches validate computational predictions of metabolic pathways?

Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS. Compare to CYP450 isoform-specific inhibitors .
  • Isotope labeling : Use ¹⁴C-labeled compound in rat hepatocyte assays to trace sulfonation or hydroxylation pathways .

Basic: How can solubility challenges in aqueous assays be addressed?

Methodological Answer:

  • Co-solvents : Prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS with 0.1% Tween-80 to prevent precipitation .
  • pH adjustment : Use sodium bicarbonate (pH 8.5) to deprotonate the sulfonamide group, enhancing solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.